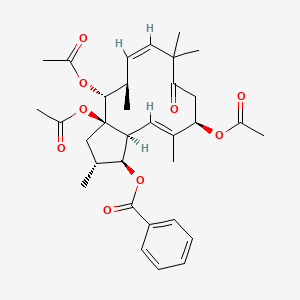
Baceridin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Baceridin is a cyclic hexapeptide isolated from the culture medium of a plant-associated Bacillus strain. It has shown moderate cytotoxicity and weak activity against Staphylococcus aureus. This compound is also identified as a proteasome inhibitor that can impede cell cycle progression and induce apoptosis in tumor cells via a p53-independent pathway .
Métodos De Preparación
Baceridin can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthetic route involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU or HATU and a base such as DIPEA. After the peptide chain is assembled, it is cyclized to form the cyclic hexapeptide structure .
Industrial production of this compound involves fermentation of the Bacillus strain in a suitable culture medium, followed by extraction and purification of the peptide. The fermentation process is optimized to maximize the yield of this compound, and the purification steps may include techniques like high-performance liquid chromatography (HPLC) .
Análisis De Reacciones Químicas
Baceridin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the peptide’s structure and properties.
Substitution: this compound can undergo substitution reactions where specific amino acid residues are replaced with others to create analogs with different properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various amino acid derivatives for substitution reactions. The major products formed from these reactions are modified peptides with altered biological activities .
Aplicaciones Científicas De Investigación
Baceridin has several scientific research applications:
Chemistry: this compound is used as a model compound in peptide synthesis studies and for developing new synthetic methodologies.
Biology: It serves as a tool for studying proteasome inhibition and its effects on cell cycle progression and apoptosis.
Medicine: this compound’s cytotoxic properties make it a potential candidate for cancer research, particularly in developing new anticancer therapies.
Mecanismo De Acción
Baceridin exerts its effects by inhibiting the proteasome, a complex responsible for degrading unwanted or damaged proteins within cells. By inhibiting the proteasome, this compound disrupts protein homeostasis, leading to the accumulation of damaged proteins and inducing apoptosis in tumor cells. This process is independent of the p53 pathway, making this compound effective even in cells with p53 mutations .
Comparación Con Compuestos Similares
Baceridin is unique among cyclic peptides due to its specific amino acid sequence and proteasome inhibitory activity. Similar compounds include:
Gramicidin A and B: These peptides also display high hydrophobicity and antimicrobial activity but differ in their amino acid composition and mechanism of action.
Other antimicrobial peptides: This compound shares structural similarities with other antimicrobial peptides but stands out due to its specific proteasome inhibition and cytotoxic properties .
Propiedades
Fórmula molecular |
C37H57N7O6 |
|---|---|
Peso molecular |
695.9 g/mol |
Nombre IUPAC |
(3R,6S,9R,12S,15S,18R)-3-[(2S)-butan-2-yl]-15-(1H-indol-3-ylmethyl)-18-methyl-9,12-bis(2-methylpropyl)-6-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadecane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C37H57N7O6/c1-10-22(8)31-37(50)39-23(9)32(45)40-29(17-24-18-38-26-14-12-11-13-25(24)26)34(47)41-27(15-19(2)3)33(46)42-28(16-20(4)5)35(48)43-30(21(6)7)36(49)44-31/h11-14,18-23,27-31,38H,10,15-17H2,1-9H3,(H,39,50)(H,40,45)(H,41,47)(H,42,46)(H,43,48)(H,44,49)/t22-,23+,27-,28+,29-,30-,31+/m0/s1 |
Clave InChI |
KULVZQUHMGDNPX-ZNXHFMEESA-N |
SMILES isomérico |
CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)C(C)C)CC(C)C)CC(C)C)CC2=CNC3=CC=CC=C32)C |
SMILES canónico |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC(C)C)CC(C)C)CC2=CNC3=CC=CC=C32)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2,4,6-trihydroxy-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]ethanone](/img/structure/B12381986.png)







![2-bromo-N-[1-[7-[(2-oxochromen-6-yl)amino]-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]piperidin-3-yl]acetamide](/img/structure/B12382032.png)



